Product packaging for 2-Nitropyrimidin-5-ol(Cat. No.:CAS No. 345642-85-5)

2-Nitropyrimidin-5-ol

Cat. No.: B1498132
CAS No.: 345642-85-5
M. Wt: 141.09 g/mol
InChI Key: OLVAQPRNKRUIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitropyrimidin-5-ol (CAS 345642-85-5) is a chemical compound with the molecular formula C4H3N3O3 and a molecular weight of 141.09 g/mol . It is a pyrimidine derivative, a class of heterocyclic compounds of significant importance in pharmaceutical and agrochemical research . The presence of both a nitro group and a hydroxy group on the pyrimidine ring makes it a versatile building block or intermediate for further chemical transformations . Researchers may utilize this compound in the synthesis of more complex molecules, particularly in the development of compounds containing a pyrimidine ring structure . As a fine chemical reagent, it is strictly for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3O3 B1498132 2-Nitropyrimidin-5-ol CAS No. 345642-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

345642-85-5

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

2-nitropyrimidin-5-ol

InChI

InChI=1S/C4H3N3O3/c8-3-1-5-4(6-2-3)7(9)10/h1-2,8H

InChI Key

OLVAQPRNKRUIRM-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])O

Canonical SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Nitropyrimidin 5 Ol and Its Derivatives

Classical Synthetic Pathways for the Pyrimidine (B1678525) Core

The traditional approaches to synthesizing the 2-nitropyrimidin-5-ol framework typically involve the sequential introduction of functional groups onto a pre-existing pyrimidine ring or the construction of the ring from acyclic precursors bearing the necessary functionalities.

Nitration Strategies and Regioselective Considerations

Direct nitration of the pyrimidine nucleus is a fundamental method for the introduction of a nitro group. However, the inherent electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. Therefore, potent nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are generally required.

The regioselectivity of the nitration is a critical consideration and is heavily influenced by the directing effects of the substituents already present on the pyrimidine ring. For the synthesis of this compound, achieving the desired 2-nitro, 5-hydroxy substitution pattern requires a strategic approach. Direct nitration of pyrimidin-5-ol would likely lead to nitration at positions ortho and para to the hydroxyl group, which are the 4- and 6-positions, and potentially the 2-position, depending on the reaction conditions. Controlling the regioselectivity to favor the 2-position can be challenging and may necessitate the use of blocking groups or a multi-step synthetic sequence.

An alternative classical strategy involves the nitration of a precursor such as 2-aminopyrimidine (B69317). The amino group at the 2-position can direct the electrophilic nitration to the 5-position. The resulting 2-amino-5-nitropyrimidine (B189733) can then be converted to the target compound.

Table 1: Illustrative Conditions for Nitration of Pyrimidine Derivatives

Starting Material Nitrating Agent Conditions Product Yield (%)
2-Aminopyrimidine Conc. H₂SO₄, Fuming HNO₃ 58°C, 10 h 2-Amino-5-nitropyrimidine 91.67
Pyrimidine-4,6-dione H₂SO₄, HNO₃ Not specified 5,5-Dinitropyrimidine-4,6-dione High

Introduction of Hydroxyl and Nitro Functionalities

The synthesis of this compound often involves a carefully planned sequence for the introduction of the hydroxyl and nitro groups. A common classical route starts with a more readily available substituted pyrimidine.

For instance, a plausible pathway begins with the nitration of 2-aminopyrimidine to yield 2-amino-5-nitropyrimidine. google.com The subsequent conversion of the amino group to a hydroxyl group can be achieved via a diazotization reaction followed by hydrolysis. This two-step process, starting from a commercially available precursor, represents a reliable classical method for accessing the 2-hydroxy-5-nitropyrimidine (B1348297) structure, which is the tautomeric form of this compound.

Another classical approach could involve the construction of the pyrimidine ring from acyclic precursors that already contain the required functionalities or their synthetic equivalents. For example, the condensation of a dicarbonyl compound (or its enol ether) with a urea (B33335) or amidine derivative bearing a nitro group could be envisioned.

Modern and Advanced Synthetic Techniques

Contemporary synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound and its derivatives, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Catalytic Synthesis Approaches

Catalytic methods are at the forefront of modern organic synthesis. For the synthesis of pyrimidine derivatives, palladium-catalyzed cross-coupling reactions are widely used to introduce various substituents. While direct catalytic C-H nitration of the pyrimidine ring is an area of ongoing research, catalytic methods are more commonly employed in the synthesis of precursors or in the modification of the this compound scaffold.

For example, a palladium-catalyzed process has been developed for the asymmetric hydrogenation of 2-hydroxypyrimidines, leading to chiral cyclic ureas. dicp.ac.cn This demonstrates the potential of catalytic methods to create stereochemically complex derivatives starting from pyrimidinol scaffolds. The catalytic reduction of a nitro group to an amino group is also a well-established transformation that could be applied to this compound to generate 2-aminopyrimidin-5-ol, a versatile intermediate for further functionalization. google.com

Green Chemistry Methodologies (e.g., Solvent-Free, Microwave-Assisted)

Green chemistry principles are increasingly being integrated into synthetic protocols to minimize environmental impact. For pyrimidine synthesis, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields. researchgate.net These methods often utilize safer solvents or even solvent-free conditions. researchgate.net

While a specific green synthesis for this compound is not prominently reported, the general green approaches for pyrimidine synthesis are applicable. For instance, a microwave-assisted nitration could potentially offer a more efficient and controlled method compared to classical heating. Similarly, performing reactions in water or using mechanochemical methods like ball milling are other green strategies that could be explored for the synthesis of this compound and its derivatives. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Approaches for Pyrimidine Derivatives

Reaction Type Conventional Method Green Alternative Advantages of Green Method
Cyclocondensation Reflux in organic solvent (hours) Microwave irradiation (minutes) Faster reaction, higher yield, less energy consumption
Nitration Concentrated acids, high temperature Not widely reported for this specific compound Potential for better control and safety

Solid-Phase Synthesis Strategies for Pyrimidine Scaffolds

Solid-phase synthesis is a powerful technique for the combinatorial synthesis of libraries of compounds for drug discovery and other applications. The synthesis of pyrimidine derivatives on a solid support has been well-documented.

Precursor Functionalization and Ring-Closing Methodologies

The construction of the this compound core relies on the assembly of appropriately functionalized precursors that can be cyclized to form the desired heterocyclic ring. The choice of starting materials is critical, as their inherent functionalities will ultimately become the substituents on the pyrimidine ring.

Multi-Component Reaction Systems for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient and atom-economical strategies for the synthesis of complex molecular architectures, including pyrimidine derivatives, in a single step. thieme-connect.combohrium.com These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. For pyrimidine synthesis, MCRs typically involve the condensation of a 1,3-dicarbonyl compound (or an equivalent), an amidine-containing molecule, and another component that provides the remaining atoms for the ring.

A notable sustainable approach involves an iridium-catalyzed MCR that assembles pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to diversely functionalized pyrimidines with yields of up to 93%. organic-chemistry.org Such methods are particularly advantageous as they can utilize readily available and abundant alcohols as starting materials. thieme-connect.combohrium.com Other catalytic systems, including those based on copper, are also effective in promoting the cyclization of precursors like propargyl alcohols and amidines to form the pyrimidine skeleton. mdpi.com

Catalyst System Reactant A Reactant B Reactant C Key Features
Iridium (PN5P-Ir pincer complexes)AmidinePrimary AlcoholSecondary AlcoholSustainable; uses alcohols; high regioselectivity; yields up to 93%. organic-chemistry.org
Copper(II) TriflateAmidinePropargyl Alcohol-Efficient for 2,4,6-trisubstituted pyrimidines via a [3+3] cycloaddition. mdpi.com
Zinc Chloride (ZnCl2)EnamineTriethyl OrthoformateAmmonium (B1175870) AcetateSingle-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Ammonium Iodide (NH4I)KetoneAmmonium AcetateDMF Dimethyl AcetalMetal- and solvent-free conditions; broad substrate scope. organic-chemistry.org

This table summarizes various multi-component reaction systems used for the synthesis of substituted pyrimidine rings.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules to prepare suitable precursors for subsequent reactions. fiveable.meyoutube.com In the context of this compound synthesis, FGI is crucial for preparing the acyclic building blocks with the correct functionalities poised for cyclization.

A plausible synthetic route could involve the synthesis of a precursor like 2-amino-5-nitropyrimidine, which can then undergo FGI to yield the target this compound. The conversion of a 2-amino group on a pyridine (B92270) or pyrimidine ring to a 2-hydroxyl group is a well-established transformation. This is typically achieved through a diazotization reaction, where the amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. google.com This two-step sequence effectively replaces the amino group with a hydroxyl group.

Other relevant FGIs in precursor synthesis might include:

Oxidation: Converting an alcohol to a ketone or aldehyde to create a reactive carbonyl group necessary for condensation. youtube.com

Reduction: Reducing a nitro group to an amine if a different substitution pattern is desired initially, or reducing an ester to an alcohol. vanderbilt.edu

Halogenation: Introducing a halogen as a good leaving group, which can later be displaced by a nucleophile (like an amine or hydroxide) during or after ring formation. fiveable.me

Initial Functional Group Target Functional Group Typical Reagents Relevance to Synthesis
Amino (-NH2)Hydroxyl (-OH)NaNO2, H2SO4/H2OKey step to convert an accessible aminopyrimidine precursor to the final hydroxypyrimidine product. google.com
Alcohol (-OH)Ketone (=O)PCC, DMP, Swern OxidationCreates a 1,3-dicarbonyl precursor required for many classical pyrimidine ring syntheses.
Ester (-COOR)Carboxylic Acid (-COOH)LiOH, H2OModifies precursor side chains for subsequent reactions or to alter solubility.
Halide (-Cl, -Br)Amine (-NH2)NH3, Buchwald-Hartwig couplingIntroduces an amino group that can be a key component of the pyrimidine ring or a directing group.

This table outlines common functional group interconversions that are strategic in preparing precursors for the synthesis of complex heterocyclic compounds.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthetic process is essential for maximizing the yield of the desired product, minimizing the formation of byproducts, and facilitating purification. For a molecule with multiple reactive sites like this compound, control over reaction conditions is paramount.

Control of Reaction Conditions for Isomer Selectivity

The regioselective introduction of the nitro group at the C5 position of the pyrimidine ring is a critical challenge. The electronic properties of the pyrimidine ring and any existing substituents will direct the position of electrophilic nitration. In many heterocyclic systems, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com

The control of isomer formation is highly dependent on several factors:

Temperature: Nitration reactions are highly exothermic. Lower temperatures (e.g., 0-10°C) often increase selectivity by minimizing side reactions and preventing the formation of undesired isomers. google.com

Acid Concentration: The ratio of nitric acid to sulfuric acid affects the concentration of the active nitrating species, the nitronium ion (NO₂⁺). Fine-tuning this ratio can significantly influence the isomeric product distribution.

Catalyst: The use of solid acid catalysts, such as certain zeolites, has been shown to improve regioselectivity in the nitration of aromatic compounds, often favoring the para isomer due to steric constraints within the catalyst pores. google.com This principle could be applied to achieve selectivity in pyrimidine nitration.

Substituent Directing Effects: The position of nitration is strongly influenced by the electronic effects of groups already on the ring. An electron-donating group (like -OH or -NH₂) and an electron-withdrawing group (like another nitro group) will have opposing directing effects that must be carefully considered when designing the synthetic sequence.

A study on the nitration of 2-methylpyrimidine-4,6-dione demonstrated that reaction conditions, including temperature and the rate of nitric acid addition, are critical parameters that must be controlled to achieve the desired product and ensure process safety. researchgate.net

Parameter Condition Effect on Selectivity Rationale
Temperature Low (e.g., 0-20°C)Generally increases selectivity for the thermodynamically favored product.Reduces the energy available for overcoming activation barriers to minor, less stable isomers. google.comgoogle.com
HighMay decrease selectivity.Can lead to multiple nitrations or the formation of kinetic byproducts.
Nitrating Agent Conc. HNO3/H2SO4Standard, powerful nitrating mixture.Generates a high concentration of the nitronium ion (NO₂⁺). google.com
Solid Acid Catalyst (e.g., Zeolite)Can significantly enhance para-selectivity.Steric hindrance within the catalyst's pores can block access to the ortho positions. google.com
Solvent Aprotic (e.g., Dichloromethane)Can modulate reactivity and selectivity.Affects the solvation of reactants and intermediates, potentially altering reaction pathways.

This table illustrates how adjusting reaction parameters can control isomer selectivity during the nitration of aromatic and heterocyclic rings.

Purification Methodologies for Research-Grade Compounds

Obtaining this compound in high purity is essential for its use in research and development. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. For polar compounds like hydroxypyrimidines, common recrystallization solvents include ethanol, ethyl acetate, or mixtures of water and an organic solvent. nih.gov

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). nih.gov A solvent or solvent mixture (the mobile phase) is used to elute the compounds from the column. It is particularly effective for separating isomers or removing impurities with polarities similar to the target product.

Acid-Base Extraction: The phenolic hydroxyl group on this compound gives it acidic properties. This allows for purification by dissolving the crude mixture in an organic solvent and extracting it with an aqueous base (e.g., sodium hydroxide (B78521) solution). The target compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product, which is collected by filtration.

Adsorption/Desorption: Specialized techniques using inorganic solids like zeolites or cation exchangers can be employed for the separation of pyrimidine derivatives from aqueous solutions, often used in larger-scale or industrial processes. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Nitropyrimidin 5 Ol Transformations

Reactions at the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-Nitropyrimidin-5-ol is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is significantly amplified by the powerful electron-withdrawing effect of the nitro group at the C2 position. Consequently, the ring is highly deactivated towards electrophilic attack but strongly activated for nucleophilic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for nitropyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgnih.gov Subsequent departure of a leaving group restores the aromaticity of the ring.

In the case of this compound, the positions most activated for nucleophilic attack are C4 and C6, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogens and the oxygen atoms of the nitro group. While the hydroxyl group itself is a poor leaving group, analogous systems such as 2-chloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine serve as excellent models to understand this reactivity. Kinetic studies on the reaction of 2-chloro-5-nitropyrimidine with various nucleophiles have been performed to elucidate the reaction mechanism. researchgate.net

Research on related 5-nitropyrimidines demonstrates that halogens at the C4 and C6 positions are readily displaced by a wide range of nucleophiles. chemrxiv.org For instance, in 4,6-dichloro-5-nitropyrimidine, the chlorine atoms can be substituted sequentially. The first substitution occurs under mild conditions, while the second often requires more forcing conditions. chemrxiv.org Even alkoxy groups, which are typically poor leaving groups, can be displaced by strong nucleophiles like primary amines in these highly activated systems. chemrxiv.org

Table 1: Representative S~N~Ar Reactions on 5-Nitropyrimidine (B80762) Scaffolds
SubstrateNucleophilePosition of SubstitutionProduct Type
2-Chloro-5-nitropyrimidineAmines, ThiolsC22-Amino/Thio-5-nitropyrimidines
4,6-Dichloro-5-nitropyrimidineAlkoxidesC4 or C64-Alkoxy-6-chloro-5-nitropyrimidine
4-Alkoxy-6-chloro-5-nitropyrimidinePrimary AminesC4 and C64,6-Diamino-5-nitropyrimidine
4,6-Dichloro-5-nitropyrimidineBenzylamineC4 and C6N4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine

Electrophilic aromatic substitution (SEAr) on the this compound ring system is exceptionally difficult and generally not observed under standard conditions. wikipedia.org The pyrimidine ring is classified as a π-deficient heterocycle, meaning its electron density is significantly lower than that of benzene. This inherent deactivation is compounded by the presence of the potent electron-withdrawing nitro group.

Furthermore, the reaction conditions required for most electrophilic substitutions involve strong acids (e.g., H₂SO₄ for nitration or sulfonation). masterorganicchemistry.comlibretexts.org In such an acidic medium, the nitrogen atoms of the pyrimidine ring would become protonated, introducing positive charges and further deactivating the ring towards attack by an incoming electrophile. wikipedia.orgrsc.org Therefore, the molecule is considered inert to common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation. nih.gov

Reactions of the Nitro Group

The reduction of the nitro group on the pyrimidine ring can be achieved through various methods, leading to different products depending on the reagents and reaction conditions. The transformation typically proceeds in a stepwise manner. A two-electron reduction yields a nitroso derivative, which is rapidly reduced further to a hydroxylamine derivative. A final two-electron reduction gives the corresponding amine.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable here:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with a source of hydrogen (H₂ gas or transfer hydrogenation reagents like hydrazine) is a highly efficient method for the complete reduction of the nitro group to an amino group.

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are classic and effective combinations for reducing nitroarenes to anilines.

Selective Reduction: Under controlled conditions, it is possible to isolate the intermediate hydroxylamine. For example, radiolytic reduction has been used to study the stepwise electron addition to dinitrobenzamides, showing the formation of stable hydroxylamine and amine products. nih.gov

The resulting 2-amino-pyrimidin-5-ol is a significantly different molecule in terms of electronic properties, with the strongly deactivating nitro group being replaced by a strongly activating amino group.

Table 2: Products from the Reduction of this compound
Reduction StageProductNumber of Electrons Transferred
InitialThis compound0
First (unstable)2-Nitrosopyrimidin-5-ol2e⁻
Intermediate2-(Hydroxyamino)pyrimidin-5-ol4e⁻
Final2-Aminopyrimidin-5-ol6e⁻

In some contexts, particularly in photochemical or radical-initiated reactions, the nitro group itself can be displaced from the aromatic ring. However, this is less common than its reductive transformation. The degradation of nitrofuran derivatives by Fenton's reagent (a source of hydroxyl radicals) confirms that highly oxidative systems can effectively destroy nitro-heterocyclic structures. cyberleninka.ru

Reactions Involving the Hydroxyl Functionality

The hydroxyl group at the C5 position imparts phenolic character to the molecule, making it weakly acidic. It can undergo reactions typical of phenols and enols, influenced by its position on the electron-poor pyrimidine ring.

The hydroxyl group can be readily deprotonated to form a phenoxide-like anion. This anion is resonance-stabilized, with the negative charge delocalized into the pyrimidine ring. The oxygen atom of the hydroxyl group can act as a nucleophile, participating in several key reactions:

Alkylation and Acylation: The hydroxyl group can be converted into ethers and esters through Williamson ether synthesis (reaction with alkyl halides in the presence of a base) and acylation (reaction with acyl chlorides or anhydrides), respectively. These reactions are useful for protecting the hydroxyl group or modifying the molecule's properties.

Oxidation: The hydroxyl group makes the molecule susceptible to one-electron oxidation. Studies on 5-hydroxypyrimidine nucleosides show they have low oxidation potentials and are susceptible to further oxidation. acs.org Reaction with hydroxyl radicals can lead to the formation of adducts, followed by a cascade of decomposition reactions. acs.orgresearchgate.net This can result in the formation of complex products, including isodialuric acid, dialuric acid, and 5-hydroxyhydantoin derivatives, indicating ring contraction and rearrangement. acs.org The presence of a keto or hydroxyl group at the C4 position (as in the tautomer of the target molecule) has been shown to facilitate base-catalyzed dehydration of radical adducts. researchgate.net

The tautomeric equilibrium with 2-nitro-pyrimidin-5(4H)-one also allows for reactions at the N4 nitrogen atom, which can undergo alkylation under certain conditions.

Etherification and Esterification Reactions

The hydroxyl group at the 5-position of this compound imparts acidic properties, allowing it to participate in classic etherification and esterification reactions. These transformations are fundamental for modifying the compound's solubility, electronic properties, and potential for further functionalization.

Etherification: The synthesis of 2-alkoxypyrimidine derivatives from hydroxypyrimidines is a well-established method for introducing a variety of alkyl and aryl groups. researchgate.net For this compound, etherification would typically proceed via the Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic pyrimidin-5-olate anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 5-alkoxy-2-nitropyrimidine. The electron-withdrawing nitro group at the 2-position enhances the acidity of the 5-hydroxyl group, facilitating its deprotonation.

Esterification: The hydroxyl group can be readily converted into an ester moiety. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct. Alternatively, Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, can be employed. The modification of natural product compounds through esterification is a common strategy to enhance their biological activity or modify their physical properties. medcraveonline.com These reactions produce 2-nitropyrimidin-5-yl esters, which can serve as valuable intermediates in organic synthesis.

A summary of representative etherification and esterification reactions is presented below.

Reaction TypeReagentsProduct Class
EtherificationBase (e.g., NaH), Alkyl Halide (R-X)5-Alkoxy-2-nitropyrimidine
EsterificationAcyl Chloride (RCOCl), Base2-Nitropyrimidin-5-yl ester
EsterificationAcid Anhydride ((RCO)₂O), Base2-Nitropyrimidin-5-yl ester

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism is a critical concept in understanding the reactivity of this compound. As a hydroxypyrimidine derivative, it can exist in equilibrium between its enol form (this compound) and its keto forms (pyrimidinones). nih.gov

This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds. libretexts.orgfiveable.me For this compound, the keto tautomer, 2-nitro-1,4-dihydropyrimidin-4-one or 2-nitro-3,4-dihydropyrimidin-4-one, is generally the more stable and predominant form in equilibrium. libretexts.org This preference is due to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. masterorganicchemistry.com

The position of the tautomeric equilibrium has a profound impact on the molecule's reactivity, particularly in alkylation and acylation reactions.

Reactivity of the Keto Form: The pyrimidinone tautomer possesses two potential sites for electrophilic attack: the ring nitrogen atoms and the exocyclic oxygen atom. Reaction at a ring nitrogen (N-alkylation or N-acylation) is often observed.

Reactivity of the Enol Form: While it is the minor tautomer, the enol form presents the hydroxyl group as the reactive site, leading to O-alkylation (etherification) or O-acylation (esterification).

The reaction conditions, including the solvent, temperature, and the nature of the electrophile and base used, can influence the position of the equilibrium and determine the regioselectivity of the reaction, dictating whether N- or O-functionalization occurs. The presence of functional groups that can form intramolecular hydrogen bonds can also stabilize the enol form. libretexts.orgyoutube.com

Ring Transformations and Rearrangement Processes

The pyrimidine ring, particularly when activated by electron-withdrawing groups, is susceptible to various ring transformation and rearrangement reactions. These processes provide pathways to novel heterocyclic systems that might be difficult to synthesize through other means.

Recyclization Reactions to Other Heterocyclic Systems (e.g., pyrazoles, azepines)

A notable transformation of the pyrimidine skeleton is its recyclization into a pyrazole (B372694) ring. This conversion represents a "skeletal editing" process where a formal carbon deletion occurs. escholarship.org The reaction is typically mediated by hydrazine (B178648). wur.nl

The mechanism for this transformation involves the following key steps:

Nucleophilic Attack: Hydrazine acts as a nucleophile and attacks an electrophilic carbon atom of the pyrimidine ring, often at the C-6 position. The presence of an activating group, such as a nitro group, facilitates this initial addition. alfa-chemistry.com

Ring Opening: The resulting intermediate undergoes cleavage of a nitrogen-carbon bond in the pyrimidine ring, leading to an open-chain species. wur.nl

Recyclization: The open-chain intermediate then undergoes an intramolecular cyclization, where a terminal amino group attacks a suitable electrophilic center to form the new five-membered pyrazole ring.

Aromatization: The final step involves the elimination of a fragment from the original pyrimidine ring to yield the aromatic pyrazole product.

This transformation proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a valuable synthetic tool for converting readily available pyrimidines into diverse pyrazole derivatives. escholarship.orgorganic-chemistry.org While transformations to azepines are less commonly documented for this specific substrate, similar ring-opening and recyclization strategies with different nucleophiles could potentially lead to larger ring systems.

Skeletal Rearrangements under Specific Conditions

Beyond recyclization to pyrazoles, pyrimidine derivatives can undergo other skeletal rearrangements, often categorized under ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms. nih.govresearchgate.net These reactions involve the transformation of the pyrimidine ring into another heterocyclic system, which may or may not have the same ring size.

The course of these rearrangements is highly dependent on the specific pyrimidine substrate, the nucleophile employed, and the reaction conditions. For instance, the reaction of N-alkylpyrimidinium salts with carbanions can lead to the formation of pyridine derivatives. wur.nl The initial nucleophilic addition is followed by ring opening and subsequent re-closure, incorporating atoms from the nucleophile into the new ring. wur.nl While specific examples for this compound are not extensively detailed, its electronic properties suggest it would be a viable substrate for such transformations, potentially leading to a variety of other heterocyclic structures. Skeletal editing provides a powerful strategy for molecular modification by replacing or rearranging atoms within the core structure. rsc.org

Kinetic and Mechanistic Elucidation of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational and experimental studies are key to elucidating the intricate details of these transformations. mdpi.com

Investigation of Intermediates (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic and heteroaromatic compounds like nitropyrimidines. The established mechanism for these reactions often proceeds through a stepwise addition-elimination pathway involving a discrete intermediate known as a Meisenheimer complex. nih.govwikipedia.org

A Meisenheimer complex is a stable anionic σ-adduct formed from the addition of a nucleophile to the electron-deficient aromatic ring. wikipedia.org In the case of a substituted 2-nitropyrimidine, a nucleophile would attack a carbon atom of the pyrimidine ring, forming a new sigma bond and disrupting the ring's aromaticity. The negative charge of the resulting complex is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group. This resonance stabilization provided by the nitro group is critical for the formation and stability of the Meisenheimer intermediate. nih.govyoutube.com

Transition State Analysis and Reaction Pathway Mapping

The investigation into the chemical transformations of this compound and structurally related compounds heavily relies on computational chemistry to map potential reaction pathways and analyze the associated transition states. These theoretical studies provide a molecular-level understanding of reaction mechanisms, particularly for processes like nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient pyrimidine rings.

A computational study on the sequential SNAr reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines offers significant insights that can be extrapolated to understand the reactivity of similar 5-nitropyrimidine cores. This research utilized Density Functional Theory (DFT) to model the reaction pathways, identify intermediates and transition states, and calculate the free energy barriers associated with each step.

The accepted mechanism for SNAr reactions typically proceeds through a stepwise route involving a high-energy intermediate known as a Meisenheimer complex. However, computational studies have also explored the possibility of a concerted mechanism. In the case of the reaction between 6-alkoxy-4-chloro-5-nitropyrimidine and methylamine, several competitive reaction pathways were computationally modeled. These pathways involved the initial substitution of either the chlorine atom or the alkoxy group, followed by the substitution of the remaining group.

The calculated free energy barriers for these reactions provide a quantitative measure of the likelihood of each pathway. The transition states represent the highest energy point along the reaction coordinate for a particular step. The geometry and energy of these transition states are crucial in determining the kinetics of the reaction.

Below is a data table summarizing the calculated free energy reaction barriers (ΔG‡) for the SNAr reaction between a 6-methoxy-4-chloro-5-nitropyrimidine and methylamine, which serves as a model system.

Table 1: Calculated Free Energy Reaction Barriers (ΔG‡) for SNAr Reaction Pathways

Transition State Reaction Step ΔG‡ (kcal/mol)
TS1 Substitution of Chlorine 13.13
TS2 Substitution of Methoxy group 17.41

The data indicates a lower energy barrier for the substitution of the chlorine atom compared to the methoxy group, suggesting that the initial substitution of chlorine is the kinetically favored pathway.

The reaction pathway mapping for the favored route involves the following key species:

Reactants : The initial 6-alkoxy-4-chloro-5-nitropyrimidine and the nucleophile (e.g., methylamine).

Pre-reactive Complex : A molecular complex formed between the reactants before the formation of any covalent bonds.

First Transition State (TS1) : The transition state for the nucleophilic attack at the carbon bearing the chlorine atom.

Meisenheimer Complex : A resonance-stabilized anionic intermediate formed after the nucleophilic attack.

Second Transition State : The transition state for the departure of the leaving group (chloride ion).

Intermediate Product : The 6-alkoxy-4-methylamino-5-nitropyrimidine.

Subsequent Reaction Steps : The intermediate product can then undergo a second SNAr reaction to replace the alkoxy group, proceeding through its own set of transition states and a Meisenheimer complex.

The computational analysis of the transition state geometries reveals the extent of bond formation and bond breaking at the pinnacle of the energy barrier. For instance, in the transition state for the nucleophilic attack, a partial bond exists between the nucleophile and the pyrimidine ring carbon, while the bond between the carbon and the leaving group is elongated and weakened.

The presence of the nitro group at the 5-position is critical for the feasibility of these reactions. It acts as a strong electron-withdrawing group, which stabilizes the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Computational Chemistry and Quantum Chemical Investigations of 2 Nitropyrimidin 5 Ol

Theoretical Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts (e.g., GIAO/B3LYP)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and characterization. The Gauge-Including Atomic Orbital (GIAO) method, often paired with the B3LYP functional in DFT, is a widely used and reliable approach for calculating NMR shielding tensors. mdpi.comunifr.ch From these tensors, the isotropic chemical shifts for nuclei such as ¹H, ¹³C, ¹⁴N, and ¹⁷O can be determined.

For 2-Nitropyrimidin-5-ol, theoretical calculations would predict the chemical shifts for the distinct hydrogen, carbon, and nitrogen atoms within the pyrimidine (B1678525) ring, the nitro group, and the hydroxyl group. These calculated values, when compared to experimentally obtained NMR spectra, can aid in the unambiguous assignment of signals. The accuracy of these predictions can be further improved by considering solvent effects, for example, by using the Polarizable Continuum Model (PCM). mdpi.com

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound using GIAO/B3LYP

AtomCalculated ¹³C Chemical Shift (ppm)AtomCalculated ¹H Chemical Shift (ppm)
C2Data not availableH4Data not available
C4Data not availableH6Data not available
C5Data not availableOHData not available
C6Data not available

Note: This table is a template. Specific calculated values for this compound are not available in the reviewed literature.

Computed Vibrational Frequencies and Intensities (IR, Raman)

Computational vibrational analysis is instrumental in interpreting and assigning infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. DFT calculations, particularly with the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra after the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.netniscpr.res.in

A computational study of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman activity. This would allow for the assignment of key vibrational bands, including those associated with the C-H, O-H, C=N, and C-C stretching and bending modes of the pyrimidine ring, as well as the symmetric and asymmetric stretching modes of the NO₂ group. nih.gov

Table 2: Hypothetical Computed Vibrational Frequencies (cm⁻¹) and Intensities for Key Modes of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
O-H stretchData not availableData not availableData not available
C-H stretch (ring)Data not availableData not availableData not available
NO₂ asymmetric stretchData not availableData not availableData not available
NO₂ symmetric stretchData not availableData not availableData not available
Pyrimidine ring modesData not availableData not availableData not available

Note: This table is a template. Specific calculated vibrational data for this compound are not available in the reviewed literature.

Excited State Dynamics and Photophysical Studies

The study of the excited state properties of molecules is crucial for understanding their behavior upon absorption of light, which is relevant in fields such as photochemistry and materials science.

Theoretical Modeling of Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for investigating the electronic excited states of molecules. acs.org By performing TD-DFT calculations, it is possible to predict the vertical excitation energies, which correspond to the absorption maxima (λ_max) in an electronic absorption spectrum. These calculations also provide information about the nature of the electronic transitions, such as n → π* or π → π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption. acs.org

For this compound, theoretical modeling would help in understanding its UV-Visible absorption spectrum. Furthermore, by optimizing the geometry of the first excited state, it would be possible to model the fluorescence emission properties of the molecule.

Computational Investigation of Non-Radiative Decay Pathways (e.g., nitro group rotation)

Following electronic excitation, molecules can return to the ground state through various radiative (fluorescence, phosphorescence) and non-radiative decay pathways. Computational chemistry can be used to explore these non-radiative pathways, which are often crucial in determining the photostability of a compound. researchgate.netacs.org For nitroaromatic compounds, rotation of the nitro group is a known non-radiative decay channel. acs.org

Computational studies could map the potential energy surface of the excited state of this compound to identify conical intersections and transition states that facilitate internal conversion or intersystem crossing back to the ground state. This would involve calculating the energy profile as a function of the nitro group rotation and other relevant coordinates.

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of a chemical reaction involving this compound, it is essential to locate the transition state (TS) structure connecting the reactants and products. Various computational algorithms can be used to find these first-order saddle points on the potential energy surface. Once a TS is located, its identity can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products, thereby confirming that the located TS indeed connects the desired chemical species. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.

Computational Insights into Regioselectivity and Stereoselectivity

Computational chemistry, particularly quantum chemical methods, has become an indispensable tool for elucidating reaction mechanisms and predicting the selectivity of chemical reactions. mdpi.commdpi.com These methods allow for the detailed examination of transition states and intermediates that are often difficult or impossible to study experimentally. larionovgroup.com In the context of pyrimidine derivatives, these computational tools are crucial for understanding the factors that govern regioselectivity and stereoselectivity in their synthesis and reactions.

A notable example of the application of these methods is the theoretical and experimental investigation into the reaction between 1,3-diaminopropan-2-ol and 1,1-bismethylsulfanyl-2-nitroethylene, which can lead to the formation of two possible heterocyclic products. nih.gov This study highlights how computational chemistry can be used to predict which regioisomer is more likely to be formed.

Theoretical Prediction of Reaction Pathways

Density Functional Theory (DFT) calculations have been employed to predict the reaction mechanism for the formation of two potential products: a six-membered heterocycle, 2-(nitromethylene)hexahydropyrimidin-5-ol, and a five-membered heterocycle, (2-(nitromethylene)oxazolidin-5-yl)methanamine. nih.gov The calculations revealed that both reaction pathways are exothermic.

The energy barriers for both mechanisms were found to be approximately 20 kcal/mol higher than the reactants. nih.gov However, a key finding from the DFT results is that the formation of the six-membered ring in 2-(nitromethylene)hexahydropyrimidin-5-ol is energetically more favorable. nih.gov This computational prediction was corroborated by experimental synthesis, which successfully produced 2-(nitromethylene)hexahydropyrimidin-5-ol. nih.gov

The agreement between the theoretical predictions and experimental observations underscores the power of computational chemistry in guiding synthetic efforts and understanding reaction outcomes. nih.gov

Analysis of Molecular Structure and Properties

Beyond predicting reaction pathways, quantum chemical calculations provide valuable information about the electronic structure and properties of the molecules involved. For instance, studies on related nitropyrimidine compounds, such as 2-amino-5-nitropyrimidine (B189733), have utilized DFT to investigate their molecular structure, vibrational frequencies, and electronic properties. nih.gov

Methods like the Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) with various basis sets are commonly used for these calculations. nih.govnih.gov Such studies can determine optimized geometries, harmonic vibrational frequencies, and infrared and Raman activities. nih.gov

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal insights into the charge transfer within the molecule and its reactivity. nih.gov The molecular electrostatic potential (MEP) analysis can also identify the chemical reactive sites within a molecule. nih.gov

While these specific findings are for related nitropyrimidine derivatives, the same computational methodologies can be applied to this compound to understand its electronic properties and predict its reactivity and selectivity in various chemical transformations.

Data from Computational Studies on an Analogous System

The following table summarizes the key computational findings from the DFT study on the formation of 2-(nitromethylene)hexahydropyrimidin-5-ol, which serves as a model for the type of data that could be generated for this compound.

Parameter Finding Significance
Reaction OutcomeFormation of 2-(nitromethylene)hexahydropyrimidin-5-ol is energetically more favorable than the five-membered ring analogue. nih.govPredicts the regioselectivity of the reaction, favoring the six-membered heterocycle.
Reaction EnergeticsBoth reaction mechanisms are exothermic. nih.govIndicates that the formation of both potential products is thermodynamically favorable.
Energy BarrierApproximately 20 kcal/mol higher than the reactants for both pathways. nih.govProvides insight into the kinetic feasibility of the reaction.

Table 1: Computational Findings for the Formation of 2-(nitromethylene)hexahydropyrimidin-5-ol

2 Nitropyrimidin 5 Ol and Its Derivatives As Strategic Building Blocks in Organic Synthesis

Synthesis of Substituted 2-Nitropyrimidin-5-ol Analogs and Congeners

The chemical versatility of this compound allows for the synthesis of a wide array of derivatives through targeted reactions at its functional groups and the pyrimidine (B1678525) ring itself.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C-5 position of this compound is a prime site for modification, most commonly through etherification and esterification reactions. These transformations are crucial for altering the molecule's polarity, solubility, and steric profile, as well as for introducing new functionalities.

Etherification: The conversion of the hydroxyl group to an ether (O-alkylation) can be achieved under various conditions. The choice of base and solvent is critical in directing the selectivity of the reaction, as N-alkylation of the pyrimidine ring can be a competing pathway in ambident heterocyclic systems. nih.govresearchgate.net Generally, polar aprotic solvents and specific bases can favor the formation of the O-alkylated product. researchgate.net

Esterification: Acylation of the hydroxyl group provides access to a range of ester derivatives. This can be accomplished using acyl halides or anhydrides, often in the presence of a base to activate the hydroxyl group or scavenge the acidic byproduct. Studies on related 2-amino-4-hydroxypyrimidines have shown that O-acylation is feasible, particularly with sterically demanding acylating agents. rsc.org

The following table summarizes potential modifications of the hydroxyl group based on established chemical principles.

Reaction TypeReagent ExamplePotential Product
EtherificationMethyl iodide (CH₃I), K₂CO₃5-Methoxy-2-nitropyrimidine
EtherificationBenzyl bromide (BnBr), NaH5-(Benzyloxy)-2-nitropyrimidine
EsterificationAcetyl chloride (CH₃COCl), Pyridine (B92270)2-Nitropyrimidin-5-yl acetate
EsterificationBenzoyl chloride (PhCOCl), Et₃N2-Nitropyrimidin-5-yl benzoate

Transformations at the Nitro Group

The nitro group at the C-2 position is a powerful electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring. It also serves as a versatile functional handle that can be readily transformed into other groups, most notably an amine.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This conversion is pivotal as it transforms the electronic nature of the substituent from strongly electron-withdrawing to electron-donating and provides a nucleophilic center for further reactions, such as amide formation or the construction of fused heterocyclic rings. Catalytic hydrogenation is a common and efficient method for this purpose, employing catalysts such as palladium, platinum, or nickel. nih.govnih.govgoogle.com The reaction proceeds under a hydrogen atmosphere and offers a clean conversion to the corresponding amine.

The table below lists common reagents used for the reduction of aromatic nitro compounds.

Reagent / SystemDescription
H₂ / Pd-CCatalytic hydrogenation using palladium on carbon; a widely used and efficient method.
H₂ / PtO₂ (Adams' catalyst)Catalytic hydrogenation using platinum dioxide; effective for various substrates. nih.gov
Fe / HCl or CH₃COOHReduction with iron metal in an acidic medium (Béchamp reduction).
SnCl₂ / HClReduction using tin(II) chloride in concentrated hydrochloric acid.

Functionalization of the Pyrimidine Ring at Other Positions

The C-4 and C-6 positions of the this compound ring are electron-deficient due to the influence of the ring nitrogen atoms and the C-2 nitro group. This electronic characteristic makes them susceptible to nucleophilic attack. While specific examples of functionalization at these positions on this compound are not extensively documented, the reactivity of related pyrimidine systems suggests that nucleophilic aromatic substitution would be a viable strategy, particularly if a leaving group such as a halogen were present at these positions.

Applications in the Construction of Diverse Heterocyclic Systems

The structural framework of this compound and its derivatives makes them valuable precursors for the synthesis of more complex heterocyclic structures, including purines, pyridines, and pyrazoles.

Precursors for Purine (B94841) Derivatives

Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are of immense biological importance. The Traube purine synthesis is a classical and versatile method for constructing the purine core from substituted diaminopyrimidines. drugfuture.comchemistry-online.com A derivative of this compound, specifically a 2,4-diaminopyrimidin-5-ol (B1668762), could serve as a key intermediate in a Traube-like synthesis.

The synthetic sequence would logically begin with the reduction of the 2-nitro group to a 2-amino group, as described in section 6.1.2. The subsequent challenge is the introduction of an amino group at the C-4 position. Once the requisite 2,4-diaminopyrimidin-5-ol is obtained, the final step involves condensation with a one-carbon unit (e.g., formic acid or a derivative) to close the imidazole ring and form the purine skeleton. slideshare.netslideshare.net This approach highlights how this compound can be used as a starting point for a multi-step synthesis of functionalized purines.

Synthons for Pyridines and Pyrazoles

Under specific reaction conditions, the pyrimidine ring can undergo ring-opening and recyclization reactions to form different heterocyclic systems. Research on the closely related 5-nitropyrimidine (B80762) has demonstrated its utility in such transformations. researchgate.net

Synthesis of Pyridines: 5-Nitropyrimidine reacts with compounds containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetic esters) in the presence of a base to yield substituted 2-amino-5-nitropyridines. researchgate.net This transformation involves the nucleophilic attack of the carbanion from the active methylene compound onto the electron-deficient pyrimidine ring, followed by ring opening and subsequent recyclization with the incorporation of the C-C-N unit from the reagent to form the pyridine ring. It is plausible that this compound would undergo a similar reaction to produce highly substituted hydroxypyridine derivatives.

The table below illustrates this potential ring transformation.

ReactantReagent (R-CH₂-CN)Potential Product Structure
This compoundMalononitrile (R = CN)2-Amino-3-cyano-6-hydroxy-5-nitropyridine
This compoundEthyl cyanoacetate (B8463686) (R = COOEt)2-Amino-3-ethoxycarbonyl-6-hydroxy-5-nitropyridine

Synthesis of Pyrazoles: The reaction of 5-nitropyrimidine with hydrazine (B178648) hydrate (B1144303) leads to a ring contraction, yielding 4-nitropyrazole. researchgate.net This transformation is initiated by the nucleophilic attack of hydrazine, leading to the cleavage of the pyrimidine ring and subsequent recyclization into the more stable five-membered pyrazole (B372694) ring. Similarly, 4-methoxy-5-nitropyrimidine (B8763125) is converted into 3-amino-4-nitropyrazole upon reaction with hydrazine. rsc.org Based on this precedent, this compound is expected to react with hydrazine to form a substituted nitropyrazole, demonstrating its utility as a synthon for this important class of heterocycles.

Building Blocks for Fused Ring Systems

The strategic placement of functional groups in this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems. A key transformation in this regard is the reduction of the nitro group to an amine, yielding 2-amino-5-hydroxypyrimidine. This resulting ortho-amino-hydroxy substitution pattern is a classic precursor for the construction of fused imidazole rings, a core component of purines.

One of the most established methods for this type of transformation is the Traube purine synthesis. drugfuture.comslideshare.net This versatile method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit source, such as formic acid or a chlorocarbonic ester, to form the fused imidazole ring of the purine. drugfuture.compharmaguideline.com While the classical Traube synthesis starts with a 4,5-diaminopyrimidine, the analogous 2-amino-5-hydroxypyrimidine, derived from this compound, can conceptually undergo a similar cyclocondensation reaction. The initial nitrosation at the 5-position of a 4-amino-6-hydroxypyrimidine, followed by reduction, is a key step in generating the required diaminopyrimidine intermediate for the Traube synthesis. slideshare.netpharmaguideline.com

The general pathway of the Traube synthesis, which can be adapted for derivatives of 2-amino-5-hydroxypyrimidine, is outlined below:

StepDescriptionReagents
1Formation of a 4,5-diaminopyrimidine derivative. In the context of this compound, this would involve reduction of the nitro group and subsequent introduction of an amino group at the adjacent carbon.Nitrosation followed by reduction (e.g., with ammonium (B1175870) sulfide)
2Cyclization with a one-carbon source to form the fused imidazole ring.Formic acid, chlorocarbonic ester, or other single-carbon electrophiles

This strategy opens a pathway to a variety of substituted purines, which are a critical class of compounds in medicinal chemistry and biology. researchgate.net The specific substituents on the resulting purine would be determined by the nature of the one-carbon unit source used in the cyclization step.

Roles in Complex Molecule Synthesis

Beyond the synthesis of fused ring systems, this compound and its derivatives can play crucial roles as intermediates in the assembly of more complex molecules and as precursors for ligands in coordination chemistry.

Intermediate in Multi-Step Synthetic Sequences

The reactivity of the nitro and hydroxyl groups of this compound allows for its incorporation into multi-step synthetic pathways. The nitro group can be readily reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile in substitution reactions. The hydroxyl group can be alkylated, acylated, or converted into a leaving group, providing further handles for molecular elaboration.

For instance, the transformation of the nitro group into an amino group on the pyrimidine ring is a critical step in the synthesis of various biologically active compounds. This amino group can then serve as an anchor point for the introduction of other molecular fragments, building up the complexity of the final target molecule. While specific examples detailing the use of this compound as an intermediate in the total synthesis of a complex natural product are not extensively documented in readily available literature, its potential is evident from the vast number of pyrimidine-containing bioactive molecules.

Ligand Precursors for Coordination Chemistry (focus on synthesis/structure, not catalytic performance directly)

The nitrogen atoms of the pyrimidine ring, along with the exocyclic amino and hydroxyl groups that can be derived from this compound, present excellent coordination sites for metal ions. The synthesis of ligands from this precursor typically involves the reduction of the nitro group to an amine, yielding 2-amino-5-hydroxypyrimidine. This molecule itself can act as a ligand, or it can be further functionalized to create more complex multidentate ligands.

For example, the amino group of 2-aminopyrimidine (B69317) derivatives can be condensed with aldehydes or ketones to form Schiff base ligands. orientjchem.org These Schiff bases, containing both the pyrimidine ring and an imine functionality, can then be used to form stable complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II). orientjchem.org The coordination in such complexes often involves the nitrogen atom of the imine group and a nitrogen atom from the pyrimidine ring.

The general structure of metal complexes with ligands derived from 2-aminopyrimidines often features the metal center coordinated to one or more ligand molecules. The geometry of the resulting complex (e.g., octahedral, square planar) is influenced by the nature of the metal ion and the specific ligand structure. ekb.eg For instance, mixed ligand complexes have been synthesized using 2-aminopyrimidine and other organic molecules, such as 4-methyl imidazole, resulting in complexes with varying coordination geometries. ekb.eg

Emerging Research Directions and Future Perspectives in 2 Nitropyrimidin 5 Ol Chemistry

Advanced Material Science Applications

The unique electronic and structural characteristics of the 2-Nitropyrimidin-5-ol scaffold make it a compelling candidate for the development of advanced materials. The inherent asymmetry in its electronic distribution—a result of the opposing nitro and hydroxyl groups—is a key feature that researchers are looking to exploit. The focus of emerging research is not on the direct material properties of the compound itself, but rather on its role as a foundational building block that can be strategically modified to create novel materials with tailored functionalities.

Development of Nonlinear Optical (NLO) Materials (via structural design)

Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for technologies in telecommunications, optical computing, and laser development. A common strategy for creating NLO materials is to design molecules with a significant difference in electron density, often referred to as "push-pull" systems. The structure of this compound provides a natural starting point for such a system.

Future research is aimed at the rational design of this compound derivatives to enhance their NLO properties. By synthetically attaching additional donor or acceptor groups or extending the π-conjugated system, chemists can modulate the molecule's hyperpolarizability, a key measure of NLO activity. Structural design principles suggest that modifying the pyrimidine (B1678525) ring with various substituents could fine-tune these properties for specific applications.

Structural Modification StrategyRationale for NLO Property EnhancementPotential Derivative Example
Introduction of Stronger Donor GroupsIncreases the "push" effect, enhancing the intramolecular charge transfer.Replacing the -OH with an -NH2 or -N(CH3)2 group.
Extension of π-ConjugationLengthening the conjugated system allows for greater electron delocalization, often leading to higher hyperpolarizability.Attaching styryl or other conjugated systems to the pyrimidine ring.
Incorporation into a Polymer BackboneAligning the molecular dipoles within a polymeric structure can lead to a macroscopic NLO effect.Copolymerization of a vinyl-functionalized this compound derivative.

Exploration in Dielectric or Photoconductive Systems (via synthetic modification)

The application of organic molecules in electronic systems, such as capacitors and photodetectors, depends on their dielectric and photoconductive properties. Synthetic modification of this compound is a promising avenue for creating materials suitable for these systems. The polarity induced by the nitro and hydroxyl groups suggests that this molecule could be a building block for high-dielectric-constant materials.

Furthermore, its aromatic and electron-deficient nature indicates potential for photoconductivity. By modifying the core structure, researchers can influence how the molecule stores electrical energy or how it generates and transports charge carriers upon exposure to light. For instance, creating charge-transfer complexes or incorporating the this compound moiety into larger supramolecular assemblies could lead to materials with enhanced photoconductive or dielectric performance.

Synthetic ModificationTarget PropertyMechanism of Action
Metal CoordinationDielectric PropertiesFormation of metal-organic frameworks (MOFs) can create highly ordered structures with tunable dielectric responses.
PolymerizationDielectric PropertiesIncorporating the polar pyrimidine unit into a polymer chain can increase the overall dielectric constant of the material.
Formation of Charge-Transfer ComplexesPhotoconductivityPairing with electron-rich donor molecules can facilitate the generation of mobile charge carriers under illumination.
Introduction of Photosensitizing GroupsPhotoconductivityAttaching moieties that absorb light more efficiently can improve the efficiency of photo-induced charge generation.

Environmental Chemical Transformations and Degradation Pathways

As with any synthetic compound, understanding the environmental fate of this compound and its derivatives is crucial. Research in this area focuses on how the molecule behaves and breaks down in the environment, influenced by factors like sunlight, water, and microbial action. The nitropyrimidine scaffold is of particular interest due to the known persistence and potential toxicity of some nitroaromatic compounds.

Photodegradation Mechanisms of Nitropyrimidine Scaffolds

Sunlight is a major driver of chemical transformation in the environment. The photodegradation of nitroaromatic compounds can be complex, and the nitropyrimidine scaffold is an area of active investigation. The nitro group in this compound is a chromophore, meaning it absorbs ultraviolet (UV) radiation. This absorption can trigger a series of reactions, potentially leading to the breakdown of the molecule. nih.gov

Possible photodegradation pathways include the reduction of the nitro group or cleavage of the pyrimidine ring itself. However, recent studies on similar structures, such as 6-Amino-5-nitropyridin-2-ol, have revealed a high degree of photostability due to ultra-fast deactivation pathways that dissipate the absorbed energy without causing chemical change. acs.org Determining which pathway dominates for this compound is a key research question that will dictate its persistence in sunlit environments.

Potential Photodegradation PathwayDescriptionKey Intermediates
Nitro Group ReductionThe excited nitro group is reduced to a nitroso or hydroxylamino group.2-Nitrosopyrimidin-5-ol
Ring CleavageThe absorbed energy leads to the breaking of bonds within the pyrimidine ring.Acyclic aliphatic fragments
HydroxylationReaction with photochemically generated hydroxyl radicals can add further -OH groups to the ring, often as a precursor to ring cleavage.Hydroxylated nitropyrimidine derivatives
Internal Conversion (Photostability)The molecule rapidly returns to its ground state after absorbing light, releasing energy as heat without undergoing a chemical reaction. acs.orgNone (no degradation)

Chemical and Biological Degradation Studies in Environmental Contexts

Beyond photochemistry, the breakdown of this compound can be mediated by chemical reactions in soil and water or by microorganisms. Pyridine (B92270) and its derivatives can be relatively resistant to biodegradation. researchgate.net However, numerous microbial systems are known to be capable of transforming or completely degrading nitroaromatic compounds. nih.gov

Two primary microbial strategies are considered relevant for this compound. Under anaerobic (oxygen-free) conditions, bacteria often reduce the nitro group to an amine, forming 2-aminopyrimidin-5-ol. nih.gov In aerobic (oxygen-rich) environments, microbes may employ oxygenase enzymes to hydroxylate the aromatic ring, which destabilizes it and leads to ring fission and eventual mineralization to carbon dioxide and water. nih.govresearchgate.net Understanding the prevalence and efficiency of these pathways is essential for assessing the environmental impact and potential for bioremediation of sites contaminated with nitropyrimidine compounds.

Novel Analytical Methodologies for Detection and Characterization

The ability to detect and quantify this compound in various matrices, from laboratory reaction mixtures to environmental samples, underpins all other areas of research. While standard techniques are available, there is a continuous drive to develop novel analytical methodologies with greater sensitivity, selectivity, and speed.

Established methods for analyzing related nitroaromatic and heterocyclic compounds often involve High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Gas Chromatography (GC) coupled with various detectors. cdc.govcdc.gov For trace-level detection in complex environmental samples, more advanced techniques are being explored. Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are particularly powerful, offering high selectivity and sensitivity, with the ability to confirm the identity of the analyte through its mass spectrum. nih.govnih.gov The development of methods specifically validated for this compound will be critical for future studies in both material science and environmental chemistry.

Analytical TechniquePrinciple of DetectionPrimary Application / AdvantageTypical Sensitivity
HPLC-UVAbsorbance of UV light by the molecule's chromophores. cdc.govRobust and routine quantification in quality control and synthesis.µg/L to mg/L
GC-MSSeparation by boiling point and partitioning, followed by mass-based identification. cdc.govHigh selectivity for volatile derivatives in complex mixtures.ng/L to µg/L
LC-MS/MSLiquid-phase separation coupled with highly selective and sensitive mass spectrometric detection. nih.govnih.govUltra-trace detection in environmental and biological samples.pg/L to ng/L
Capillary Electrophoresis (CE)Separation based on charge and size in a capillary. nih.govHigh-resolution separation of polar and charged derivatives with minimal sample volume.µg/L

Q & A

Q. What are the recommended synthetic routes for 2-Nitropyrimidin-5-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of nitro-substituted pyrimidines typically involves nitration of precursor pyrimidine derivatives or nucleophilic substitution reactions. For example, analogous compounds like 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol are synthesized via reactions between nitro-pyridine amines and alcohol derivatives under inert atmospheres with catalysts (e.g., palladium or copper-based systems) to enhance regioselectivity . Reaction conditions such as temperature (60-80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized to characterize the structure of this compound and identify potential impurities?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to resolve aromatic proton signals and confirm nitro/hydroxy group positions. Coupling constants between adjacent protons on the pyrimidine ring help verify substitution patterns .
  • IR : Characteristic peaks for nitro groups (~1520 cm1^{-1}) and hydroxyl stretches (~3200 cm1^{-1}) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes molecular ions ([M+H]+^+) from fragment peaks caused by NO2_2 loss. Impurities like unreacted precursors or byproducts (e.g., dehydroxylated forms) are identified via chromatographic retention times and fragmentation patterns .

Q. What are the key stability considerations for storing this compound, and which analytical methods are most effective for monitoring degradation?

  • Methodological Answer : Nitropyrimidines are sensitive to light, moisture, and thermal stress. Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Stability studies using accelerated aging (40°C/75% RH for 1–4 weeks) coupled with HPLC-UV monitoring can detect degradation products like nitro-reduced amines or hydroxyl-oxidized ketones . Kinetic modeling of degradation rates (Arrhenius plots) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution reactions?

Q. What computational modeling approaches are suitable for predicting the tautomeric equilibrium between pyrimidin-5-ol and pyrimidin-5-one forms in different solvents?

  • Methodological Answer : Tautomerism is solvent-dependent due to hydrogen-bonding interactions. Use density functional theory (DFT) with solvent continuum models (e.g., PCM or SMD) to calculate Gibbs free energy differences between tautomers. For example, in polar aprotic solvents (DMSO), the hydroxyl form dominates, while in water, the keto form may stabilize due to solvation effects. MD simulations with explicit solvent molecules provide dynamic insights into tautomer populations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity, compound solubility in DMSO vs. saline). Standardize protocols by:
  • Using clinically relevant bacterial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) assays with broth microdilution .
  • Validating cytotoxicity in mammalian cell lines (e.g., HEK293) to distinguish antimicrobial activity from general toxicity.
  • Reporting solvent effects and purity thresholds (>95% by HPLC) to ensure reproducibility .

Q. How can isotopic labeling studies elucidate the metabolic pathways of this compound in pharmacokinetic research?

  • Methodological Answer : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs to track metabolic fate. For instance, 15N^{15}N-labeling the nitro group enables LC-MS/MS detection of reduced metabolites (e.g., amino derivatives) in liver microsome assays. Pharmacokinetic parameters (e.g., clearance, half-life) are quantified via radiolabeled (14C^{14}C) compounds in rodent models, with metabolite profiling using HRMS and NMR .

Q. What crystallographic challenges exist in determining the precise molecular geometry of this compound, and how do different crystal packing arrangements affect property predictions?

  • Methodological Answer : Nitro and hydroxyl groups create polymorphic risks due to hydrogen-bonding variability. Single-crystal X-ray diffraction requires slow evaporation from ethanol/water mixtures to obtain high-quality crystals. Disorder in nitro group orientations is mitigated by low-temperature (100K) data collection. Hirshfeld surface analysis reveals how packing motifs (e.g., π-stacking vs. H-bond networks) influence solubility and thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.